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Introduction to HEIDA in IMAC
Immobilized Metal Affinity Chromatography (IMAC) is a widely utilized liquid chromatography

technique for the purification of proteins and peptides, particularly those engineered to have a

polyhistidine tag (His-tag).[1][2] The principle of IMAC is based on the specific interaction

between certain amino acid residues, most notably histidine, and transition metal ions that are

immobilized on a solid support via a chelating ligand.[1][3]

While iminodiacetic acid (IDA) and nitrilotriacetic acid (NTA) are the most common chelating

ligands used in commercially available IMAC resins, other ligands have been explored to

modulate the selectivity and binding characteristics of the chromatography media.[1][4][5] N-(2-
hydroxyethyl)iminodiacetic acid (HEIDA) is a tridentate chelating agent, structurally similar

to IDA but with a hydroxyethyl group replacing a carboxylate arm. This modification introduces

a hydroxyl group that may participate in coordination with the metal ion, potentially altering the

binding properties of the resulting IMAC resin.[6]

These application notes provide an overview of the potential use of HEIDA in IMAC, drawing

comparisons with the well-established IDA and NTA ligands, and offer detailed protocols for its

application in protein purification.
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Comparison of Common IMAC Chelating Ligands
The choice of chelating ligand is a critical factor in the performance of an IMAC resin,

influencing binding capacity, selectivity, and the degree of metal ion leakage.[4] IDA is a

tridentate ligand, coordinating the metal ion with one nitrogen and two carboxyl groups, while

NTA is a tetradentate ligand, providing an additional carboxyl group for metal coordination.[1][5]

HEIDA, like IDA, is a tridentate chelator. The key structural and functional differences are

summarized below.

Feature
Iminodiacetic Acid
(IDA)

Nitrilotriacetic Acid
(NTA)

N-(2-
hydroxyethyl)imino
diacetic acid
(HEIDA)

Coordination
Tridentate (1 N, 2 O)

[1]

Tetradentate (1 N, 3

O)[1]

Tridentate (1 N, 2 O

from carboxyl,

potential for 1 O from

hydroxyl)

Metal Ion Binding

Weaker, higher

potential for metal

leaching[5]

Stronger, lower metal

leaching[5]

Potentially stronger

than IDA due to the

hydroxyl group, but

likely weaker than

NTA.

Protein Binding

Capacity

Generally higher than

NTA for some

proteins.[7]

Generally lower than

IDA but with higher

purity.[4][7]

Hypothetically, may be

similar to or slightly

lower than IDA.

Selectivity

Lower, may result in

more non-specific

binding.[5]

Higher, resulting in

purer protein fractions.

[4]

Potentially higher

selectivity for certain

amino acids

compared to IDA.[6]

Biodegradability Not a primary feature. Not a primary feature.

Described as a

biodegradable

chelating agent.[8]
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Quantitative Data Summary
The performance of an IMAC resin is quantified by several parameters, including its dynamic

binding capacity for a specific protein and the purity of the eluted protein. The following table

provides a comparative summary of typical performance characteristics for IDA, NTA, and

hypothetical values for a HEIDA-based resin.

Disclaimer: The quantitative data for HEIDA-IMAC resin is hypothetical and for illustrative

purposes only, as specific experimental data was not available in the public domain at the time

of this writing. These values are estimated based on the structural similarities of HEIDA to IDA.

Parameter Ni-IDA Resin Ni-NTA Resin
Ni-HEIDA Resin
(Hypothetical)

Dynamic Binding

Capacity (mg/mL

resin)

15 - 40 10 - 30 10 - 35

Eluted Protein Purity Good to High Very High High

Metal Ion Leaching Moderate Low Low to Moderate

Recommended

Imidazole in Wash

Buffer (mM)

20 - 40 40 - 60 30 - 50

Recommended

Imidazole for Elution

(mM)

150 - 300 250 - 500 200 - 400

Experimental Protocols
The following protocols are provided as a general guideline for the use of HEIDA-IMAC in the

purification of His-tagged proteins. Optimization will be required for specific applications.

Protocol 1: Charging the HEIDA-IMAC Resin with Metal
Ions
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This protocol describes the preparation of the HEIDA-IMAC resin by charging it with a divalent

metal ion, typically Ni²⁺ or Co²⁺.

Materials:

HEIDA-IMAC agarose resin

0.1 M solution of metal salt (e.g., NiSO₄, CoCl₂) in deionized water

Deionized water

Chromatography column

Procedure:

Prepare a 50% slurry of the HEIDA-IMAC resin in deionized water.

Pack the desired amount of resin into a chromatography column and allow the water to

drain.

Wash the resin with 5-10 column volumes (CV) of deionized water.

Load 2 CV of the 0.1 M metal salt solution onto the column.

Wash the column with 5-10 CV of deionized water to remove any unbound metal ions.

The column is now charged and ready for equilibration.

Protocol 2: Purification of a His-tagged Protein under
Native Conditions
This protocol outlines the purification of a soluble His-tagged protein from a clarified cell lysate.

Materials:

Charged HEIDA-IMAC column

Binding Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10-20 mM imidazole, pH 8.0
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Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 30-50 mM imidazole, pH 8.0

Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0

Clarified cell lysate containing the His-tagged protein

Procedure:

Equilibration: Equilibrate the charged HEIDA-IMAC column with 5-10 CV of Binding Buffer.

Sample Loading: Apply the clarified cell lysate to the column at a flow rate of 1-2 mL/min.

Collect the flow-through for analysis.

Washing: Wash the column with 10-15 CV of Wash Buffer, or until the absorbance at 280 nm

returns to baseline. This step removes non-specifically bound proteins.

Elution: Elute the bound His-tagged protein with 5-10 CV of Elution Buffer. Collect fractions

and monitor the protein concentration by measuring the absorbance at 280 nm.

Analysis: Analyze the collected fractions by SDS-PAGE to determine the purity of the eluted

protein.

Protocol 3: Resin Regeneration and Storage
This protocol describes how to strip the metal ions from the resin and prepare it for recharging

or storage.

Materials:

Used HEIDA-IMAC column

Stripping Buffer: 50 mM sodium phosphate, 300 mM NaCl, 100 mM EDTA, pH 8.0

Deionized water

20% Ethanol

Procedure:
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Wash the column with 5-10 CV of deionized water.

Apply 5-10 CV of Stripping Buffer to the column to remove the bound metal ions. The resin

will typically change color.

Wash the column with 10-15 CV of deionized water to remove all traces of EDTA.

The resin is now uncharged and can be recharged with a different metal ion (following

Protocol 1) or prepared for storage.

For storage, equilibrate the resin with 20% ethanol and store at 4°C.

Visualizations
The following diagrams illustrate key concepts and workflows related to HEIDA-IMAC.
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Caption: General workflow for protein purification using HEIDA-IMAC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. goldbio.com [goldbio.com]

2. analab.com.tw [analab.com.tw]

3. bioclone.net [bioclone.net]

4. benchchem.com [benchchem.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1293583?utm_src=pdf-body-img
https://www.benchchem.com/product/b1293583?utm_src=pdf-custom-synthesis
https://www.goldbio.com/blogs/articles/his-tag-metal-affinity-cations-whats-the-difference-again
https://www.analab.com.tw/upload/analab/files/Bio-Works_Immobilized_metal_ion_affinity_chromatography.pdf
https://bioclone.net/technology-immobilized-metal-chelate-affinity-chromatography/
https://www.benchchem.com/pdf/A_Head_to_Head_Comparison_of_Iminodiacetate_IDA_and_Nitrilotriacetic_Acid_NTA_Resins_for_His_tagged_Protein_Purification.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. info.gbiosciences.com [info.gbiosciences.com]

6. researchgate.net [researchgate.net]

7. cube-biotech.com [cube-biotech.com]

8. HEIDA (2-Hydroxyethyliminodi Disodium Salt) - Aquapharm [aquapharm-india.com]

To cite this document: BenchChem. [Application of HEIDA in Immobilized Metal Affinity
Chromatography (IMAC)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1293583#application-of-heida-in-immobilized-metal-
affinity-chromatography-imac]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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